Benzothiazole-4-yl vs. Phenyl-4-yl Substitution: Impact on Kinase Inhibition Binding Affinity
Molecular docking studies on 1,5-benzothiazepine derivatives against glycogen synthase kinase-3β (GSK-3β) and human mitogen-activated protein kinase 1 (MAPK1) reveal that the benzothiazol-2-yl group at position 4 provides supplementary hydrogen-bond acceptor capacity (through the thiazole nitrogen and sulfur atoms) that is absent in the 4-phenyl analog. This additional interaction is predicted to enhance binding affinity by approximately 1.5–2.5 kcal/mol in the ATP-binding pocket [1]. By contrast, the 4-phenyl analog relies solely on hydrophobic contacts, resulting in consistently weaker docking scores across these kinase targets.
| Evidence Dimension | Predicted binding free energy (ΔG) to kinase ATP-binding site |
|---|---|
| Target Compound Data | Predicted ΔG improvement of 1.5–2.5 kcal/mol vs. 4-phenyl analog (based on additional H-bond acceptors from benzothiazole ring) [1] |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)-4-phenyl-2,3-dihydro-1,5-benzothiazepine (4-phenyl analog): lacks thiazole H-bond acceptors; relies on hydrophobic contacts only [1] |
| Quantified Difference | Estimated ΔΔG of −1.5 to −2.5 kcal/mol favoring the benzothiazole-substituted compound |
| Conditions | In silico docking against GSK-3β (PDB: 1Q4L) and MAPK1 (PDB: 2OJG) using AutoDock Vina; class-level SAR extrapolated from 2,4-diaryl-1,5-benzothiazepine series [1] |
Why This Matters
Even a 1.5 kcal/mol improvement in predicted binding energy can correspond to a 10-fold difference in binding affinity, making the benzothiazole-bearing compound a structurally justified choice for kinase-targeted probe development.
- [1] Haroun, M., et al. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents. Molecules, 2022, 27(12), 3757. View Source
